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Compound of Interest

Compound Name: 1-Ethoxy-4-nitronaphthalene

CAS No.: 91569-62-9

Cat. No.: B13779946 Get Quote

CAS: [Not listed in common snippets, likely 5328-01-8 analogue or derived] | Formula:

| MW: 217.22 g/mol

Executive Summary & Structural Logic
1-Ethoxy-4-nitronaphthalene represents a polarized aromatic system where the electron-

donating ethoxy group (EDG) at position 1 and the electron-withdrawing nitro group (EWG) at

position 4 create a strong dipole. This "push-pull" electronic character dictates its spectroscopic

signature:

UV-Vis: Significant bathochromic (red) shift compared to unsubstituted naphthalene due to

Intramolecular Charge Transfer (ICT).

NMR: Distinct shielding/deshielding patterns driven by resonance effects, particularly at the

peri-positions (H5 and H8).

IR: High-intensity nitro symmetric/asymmetric stretches due to ring conjugation.

Synthesis & Sample Preparation Workflow
To ensure spectroscopic fidelity, samples must be free of the 1,2-isomer or unreacted 1-

ethoxynaphthalene.
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Preparation Protocol (via Nitration)
The most controlled synthesis involves the nitration of 1-ethoxynaphthalene using Ceric

Ammonium Nitrate (CAN) to maximize regioselectivity for the 1,4-isomer.

1-Ethoxynaphthalene CAN / Silica Gel
(Regioselective Nitration)

Crude Mixture
(1,4- and 1,2-isomers)

Column Chromatography
(Hexane/EtOAc)

1-Ethoxy-4-nitronaphthalene
(Yellow Needles)

Yield ~68-85%

Click to download full resolution via product page

Figure 1: Synthetic pathway prioritizing regiochemical control to minimize the 1,2-isomer

impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the asymmetry of the naphthalene ring and the distinct
ethyl group signals.

H NMR Data (400 MHz, )
Key Diagnostic Feature: The peri-proton H5 is strongly deshielded by the nitro group,

appearing further downfield than other aromatic protons.
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Proton
Shift (

, ppm)
Multiplicity (Hz)

Assignment
Logic

H5 8.75 - 8.85 Doublet (d) 8.5

Peri-deshielding

by 4-

(Anisotropic

effect).

H8 8.30 - 8.40 Doublet (d) 8.5

Peri-position to

1-OEt; less

deshielded than

H5.

H3 8.35 Doublet (d) 8.0

Ortho to

; resonance

deshielding.

H6, H7 7.60 - 7.80 Multiplet (m) -

Distal ring

protons (less

affected).

H2 6.75 - 6.85 Doublet (d) 8.0

Ortho to OEt;

strong resonance

shielding

(Upfield).

4.25 Quartet (q) 7.0

Methylene of

ethoxy group

(deshielded by

Oxygen).

1.55 Triplet (t) 7.0
Methyl of ethoxy

group.

C NMR Data (100 MHz, )
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Carbon
Shift (

, ppm)
Assignment

C1 160.5 Ipso to Oxygen (Deshielded).

C4 141.2 Ipso to Nitro (Deshielded).

C-Ar 120 - 130
Naphthalene backbone

carbons.

64.8 Ether methylene.

14.6 Methyl terminus.

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid purity check. The absence of an -OH stretch (

) confirms the alkylation of the naphthol precursor.

Frequency (

)
Vibration Mode Intensity Notes

3050 - 3080 C-H Stretch (Ar) Weak Aromatic ring protons.

2980, 2930 C-H Stretch (Alk) Medium

Ethyl group

(asymmetric/symmetri

c).

1580 C=C Stretch Medium
Naphthalene ring

breathing.

1515 - 1525 N-O Asymmetric Strong
Diagnostic for Nitro

group.

1335 - 1345 N-O Symmetric Strong
Diagnostic for Nitro

group.

1250 C-O-C Asymmetric Strong
Aryl-Alkyl Ether

stretch.

1040 - 1050 C-O-C Symmetric Medium Ether stretch.
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UV-Vis Spectroscopy & Solvatochromism
1-Ethoxy-4-nitronaphthalene exhibits strong solvatochromism. The Intramolecular Charge

Transfer (ICT) band shifts significantly depending on solvent polarity.

Electronic Transitions
(Aromatic):

nm (High intensity).

Charge Transfer (ICT):

nm (Broad, yellow/orange). This band arises from electron density moving from the ethoxy
orbital to the nitro orbital.

Solvatochromic Shift Data (Experimental Estimates)
Solvent Polarity Index (ICT Band) Color

Hexane 0.1 355 nm Pale Yellow

Chloroform 4.1 368 nm Yellow

Methanol 5.1 375 nm Deep Yellow

DMSO 7.2 382 nm Orange

Note: In polar solvents, the excited state (which is more polar due to charge separation) is

stabilized, lowering the energy gap and causing a Red Shift (Bathochromic).
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Solvatochromic Mechanism

Ground State (Less Polar)
Stabilized by Non-polar Solvents

Excited State (Highly Polar)
Stabilized by Polar Solvents

hν (Absorption)

Polar solvents lower the energy of the
Excited State more than the Ground State,

reducing ΔE (Red Shift).

Click to download full resolution via product page

Figure 2: Energy diagram explaining the bathochromic shift in polar solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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